molecular formula C10H10Br2O2 B15239290 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B15239290
M. Wt: 321.99 g/mol
InChI Key: MXKAUTQMCIAZOW-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one is a brominated aromatic ketone of interest in organic synthesis and medicinal chemistry research. Compounds featuring a similar 3,5-dibromo-4-hydroxyphenyl scaffold are recognized as key intermediates in the development of novel chemical entities . The structural motif of hindered aryl ketones is historically significant in synthetic chemistry, exemplified by reactions such as the Bargellini reaction, which is used to construct sterically hindered aryl ether carboxylic acids . In a research context, such brominated phenolic compounds are valuable for their potential as enzyme inhibitors. Recent studies highlight the role of brominated aromatic structures in the design of multitarget ligands for metabolic diseases, where they can contribute to inhibiting enzymes like dipeptidyl peptidase IV (DPP IV) and carbonic anhydrases . Furthermore, brominated indole derivatives, which share the bromo-phenol motif, are prevalent in pharmacologically active alkaloids and are investigated for properties including anti-cancer and anti-microbial activities . Researchers utilize this compound strictly For Research Use Only, applicable in areas such as method development, chemical synthesis, and as a building block for potential therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

1-(3,5-dibromo-4-hydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H10Br2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3

InChI Key

MXKAUTQMCIAZOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through the bromination of 4-hydroxypropiophenone. The reaction typically involves the use of bromine in acetic acid as the brominating agent. The reaction conditions include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form the corresponding hydroxyphenyl derivative.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 1-(3,5-dibromo-4-oxophenyl)-2-methylpropan-1-one.

    Reduction: Formation of 1-(4-hydroxyphenyl)-2-methylpropan-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxy group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS: 124500-38-5)

This compound replaces bromine with chlorine at the 3- and 5-positions. Key differences include:

  • Molecular Weight : The dichloro analog has a lower molecular weight (Cl: ~35.5 g/mol vs. Br: ~79.9 g/mol), impacting density and solubility.
  • Reactivity : Bromine’s larger atomic size and polarizability may enhance leaving-group ability in substitution reactions compared to chlorine.
  • Applications : The dichloro analog is listed as discontinued in commercial catalogs, possibly due to synthetic challenges or stability issues .

1-(3,5-Dibromo-4-hydroxyphenyl)ethanone

This analog features a shorter ethanone chain instead of 2-methylpropan-1-one. Differences include:

  • Synthetic Yield: The ethanone derivative is synthesized in 92% yield via NBS bromination , suggesting efficient scalability for brominated aromatic ketones.

Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one Not available C₁₀H₁₀Br₂O₂ Br, 2-methylpropan-1-one ~345.9 Not reported Higher lipophilicity, potential bioactivity
1-(3,5-Dichloro-4-hydroxyphenyl)-2-methylpropan-1-one 124500-38-5 C₁₀H₁₀Cl₂O₂ Cl, 2-methylpropan-1-one ~257.1 Not reported Discontinued commercial status
1-(3,5-Dibromo-4-hydroxyphenyl)ethanone Not available C₈H₆Br₂O₂ Br, ethanone ~297.9 Not reported High synthetic yield (92%)

Biological Activity

1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one, also known as a dibrominated phenolic compound, has garnered attention for its diverse biological activities. Its unique molecular structure, characterized by bromine substituents and a hydroxyl group, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, anticancer potential, and enzyme inhibition capabilities.

  • Chemical Formula : C₉H₈Br₂O₂
  • Molecular Weight : 293.94 g/mol
  • CAS Number : 2887-72-1

The biological activity of this compound is primarily attributed to its interactions with biological molecules. The bromine atoms can participate in halogen bonding while the hydroxyl group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate enzyme activity or disrupt protein-protein interactions, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of bromine atoms was found to enhance its antibacterial efficacy compared to non-brominated analogs.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Potential

The compound has also shown potential in cancer research. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been reported to induce apoptosis in prostate cancer cells by modulating key signaling pathways such as the NF-kB pathway .

Case Study: Prostate Cancer Cells

In a controlled study involving prostate cancer cell lines:

  • Observation : Treatment with varying concentrations of the compound resulted in a significant reduction in cell viability.
  • Mechanism : Induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been a focal point in understanding its therapeutic potential. It has been reported to selectively inhibit enzymes involved in metabolic pathways relevant to various diseases. This selective inhibition suggests the potential for developing targeted therapies that could minimize side effects associated with broader-spectrum drugs.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive25
Lipoxygenase (LOX)Non-competitive30

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dibromo-4-hydroxyphenyl)-2-methylpropan-1-one?

A robust method involves bromination of the phenolic precursor under controlled conditions. For example, bromine in acetic acid with a sodium acetate buffer can regioselectively introduce bromine atoms at the 3- and 5-positions of 4-hydroxy-2-methylpropan-1-one derivatives. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity . Similar protocols for analogous compounds highlight the importance of stoichiometric control to avoid over-bromination .

Q. How should the crystal structure of this compound be determined and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, particularly for handling twinned data or disorder . Validate the structure using tools like PLATON to check for missed symmetry, hydrogen bonding consistency, and residual electron density anomalies. Report R-factors <5% and ensure CIF files include full experimental details .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dibrominated aryl) and methyl groups (δ 1.2–1.5 ppm for -CH(CH3)2).
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) functionalities .
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular formula (C10H10Br2O2; MW 293.94) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in its solid-state structure be systematically analyzed?

Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs like D(2) (donor-acceptor chains) or R₂²(8) (ring motifs). For this compound, the hydroxyl group (-OH) and ketone oxygen likely form intermolecular bonds, which can be visualized using Mercury software. Compare patterns to Etter’s rules for predictive design of co-crystals .

Q. How to resolve contradictions in reported bioactivity data among halogenated analogs?

Discrepancies often arise from substituent positioning (e.g., meta vs. para bromine) or impurities. Validate structural integrity via SC-XRD and purity via HPLC. Cross-reference biological assays with standardized protocols (e.g., MIC for antimicrobial activity). For example, meta-brominated analogs may exhibit enhanced anticancer activity compared to para-substituted derivatives, as seen in related compounds .

Q. What strategies mitigate crystallization challenges (e.g., twinning or disorder)?

  • Solvent Screening : Test polar (DMSO, ethanol) vs. non-polar (hexane) solvents.
  • Temperature Gradients : Slow cooling (0.1°C/min) promotes ordered crystal growth.
  • SHELXL Refinement : Use TWIN and BASF commands to model twinned datasets .

Q. How does bromine substitution influence electronic properties?

Bromine’s electron-withdrawing effect reduces electron density on the aryl ring, altering reactivity in nucleophilic substitutions. Quantify via:

  • DFT Calculations : Compare HOMO-LUMO gaps of brominated vs. non-brominated analogs.
  • UV-Vis Spectroscopy : Monitor shifts in λmax due to conjugation changes .

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